Triazinone vs. Sulfonamide Linker: Physicochemical Differentiation from the AKR1C3 Inhibitor Pharmacophore Class
The target compound employs a 1,2,4-triazin-5(4H)-one ring directly N-linked to the dihydroisoquinoline, yielding a calculated LogP of 0.73 and a topological polar surface area (TPSA) of 61.88 Ų . In contrast, the most extensively characterized AKR1C3 inhibitor in this scaffold family—3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid—carries a sulfonamide-benzoic acid linker with a substantially higher TPSA (approximately 95–105 Ų, depending on substitution) and a more polar, ionizable character that affects both permeability and protein binding [1]. These differences in hydrogen-bond acceptor count (4 vs. ≥5) and donor count (1 vs. ≥1 carboxylic acid proton) translate into divergent solubility, logD, and membrane penetration profiles. For researchers seeking a less polar, more CNS-accessible analog within the dihydroisoquinoline-containing chemical space, the triazinone-linked compound offers a quantifiably distinct property set.
| Evidence Dimension | Physicochemical property differentiation (LogP, TPSA, H-bond donors/acceptors) |
|---|---|
| Target Compound Data | LogP = 0.7276; TPSA = 61.88 Ų; H-bond acceptors = 4; H-bond donors = 1; rotatable bonds = 1 (computed, Leyan) |
| Comparator Or Baseline | 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: TPSA ≈ 95–105 Ų; H-bond donors ≥1 (carboxylic acid); higher rotatable bond count (estimated from core scaffold) [1] |
| Quantified Difference | TPSA difference of approximately 33–43 Ų; LogP difference estimated at ≥1.0 units (triazinone being more lipophilic); one fewer H-bond donor |
| Conditions | Computed physicochemical properties (Leyan database vs. J. Med. Chem. 2012 publication data) |
Why This Matters
The lower TPSA and higher lipophilicity of the triazinone-linked compound may confer superior blood-brain barrier penetration potential relative to the sulfonamide-linked AKR1C3 inhibitor class, a critical factor when selecting compounds for CNS target screening.
- [1] Jamieson, S. M. F.; Brooke, D. G.; Heinrich, D.; Atwell, G. J.; Silva, S.; Hamilton, E. J.; Mehta, S. J.; Rigoreau, L. J. M.; Trivier, E.; Soudy, C.; Samlali, H. K.; Owen, P. J.; Schroeder, E.; Raynham, T. M.; Flanagan, J. U.; Denny, W. A. 3‑(3,4-Dihydroisoquinolin-2(1H)‑ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. J. Med. Chem. 2012, 55 (17), 7746–7758. https://doi.org/10.1021/jm3007864. View Source
